molecular formula C18H18F3NO5S B2970528 4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 339019-21-5

4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No. B2970528
CAS RN: 339019-21-5
M. Wt: 417.4
InChI Key: QBQHJVSZCKYVQV-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Oxidative Reactions and Compound Formation

4-Methoxybenzyl compounds have been explored for their role in oxidative reactions. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides distinguishes between oxidants that react via single electron transfer and those reacting by direct oxygen atom transfer. This process involves the formation of intermediate radical cations leading to various methoxy substituted derivatives (Lai, Lepage, & Lee, 2002).

Protection of Hydroxy Functions

A mild method for protecting hydroxy functions using a 4-Methoxybenzyl (MPM) group has been established. This involves treating various types of hydroxy compounds with MPM trichloroacetimidate in the presence of an acid catalyst. This method is effective even for highly sterically hindered hydroxy groups (Nakajima, Horita, Abe, & Yonemitsu, 1988).

Ring Contraction in Sugar Derivatives

In the field of carbohydrate research, 4-Methoxybenzyl compounds have been used to study the reaction of methyl hexopyranoside 2-triflates with various nucleophilic reagents. This leads to the displacement of the triflic ester group and the formation of 2,5-anhydro sugar derivatives, indicating a rearrangement process in these compounds (Baer, Hernández Mateo, & Siemsen, 1989).

Use as a Safety-Catch Protecting Group

The use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis has been demonstrated. This group is stable to certain acidic conditions and can be removed under reductive acidolytic conditions, showing its applicability in peptide synthesis (Thennarasu & Liu, 2010).

properties

IUPAC Name

(4-methoxyphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO5S/c1-26-16-8-6-13(7-9-16)12-27-17(23)11-22(28(2,24)25)15-5-3-4-14(10-15)18(19,20)21/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQHJVSZCKYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate

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